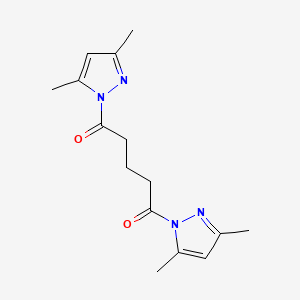

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione

Beschreibung

Eigenschaften

Molekularformel |

C15H20N4O2 |

|---|---|

Molekulargewicht |

288.34 g/mol |

IUPAC-Name |

1,5-bis(3,5-dimethylpyrazol-1-yl)pentane-1,5-dione |

InChI |

InChI=1S/C15H20N4O2/c1-10-8-12(3)18(16-10)14(20)6-5-7-15(21)19-13(4)9-11(2)17-19/h8-9H,5-7H2,1-4H3 |

InChI-Schlüssel |

HJGABLDUGUASNB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C(=O)CCCC(=O)N2C(=CC(=N2)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of Pyrazole Moieties

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 3,5-dimethylpyrazole, 3,5-dimethylhydrazine reacts with acetylacetone (pentane-2,4-dione) under acidic or basic conditions. Recent advances demonstrate the use of O-(4-nitrobenzoyl)hydroxylamine as a nitrene precursor to streamline N-alkylation, enabling efficient pyrazole formation from primary amines and diketones in dimethylformamide (DMF) at 85°C. For example, 3,5-dimethylpyrazole derivatives are obtained in 38–46% yield using this method.

Synthesis of Pentane-1,5-Dione Backbone

The central diketone scaffold is synthesized via Claisen condensation or Friedel-Crafts acylation. A modified Claisen approach employs malonyl dichloride and mesitylene in the presence of AlCl₃, yielding sterically hindered diketones. Alternatively, Knövenagel condensation of acetylacetone with aldehydes generates α,β-unsaturated diketones, which serve as intermediates for subsequent functionalization.

Coupling Reactions

Conjugation of pyrazole units to the diketone backbone is achieved through nucleophilic substitution or metal-mediated cross-coupling. Activated diketones (e.g., 1,5-dibromopentane-1,5-dione) react with pyrazole anions under basic conditions, while palladium catalysts facilitate Suzuki-Miyaura couplings for aryl-substituted variants.

Detailed Methodologies and Experimental Protocols

Claisen Condensation Approach

Procedure :

- Dissolve 3,5-dimethylhydrazine (1.0 mmol) and pentane-2,4-dione (1.1 mmol) in anhydrous DMF.

- Add O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) and heat at 85°C for 1.5 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

Nucleophilic Substitution with Activated Diketones

Procedure :

- Prepare 1,5-dibromopentane-1,5-dione by treating pentane-1,5-dione with PBr₃.

- React with 3,5-dimethylpyrazole (2.2 mmol) and K₂CO₃ in refluxing ethanol.

- Isolate via filtration and recrystallize from hexane.

Outcome :

Metal-Mediated Coupling

Procedure :

- Generate pyrazolylboronic esters via Miyaura borylation of 3,5-dimethylpyrazole.

- Couple with 1,5-diodopentane-1,5-dione using Pd(PPh₃)₄ in dioxane/water.

- Purify by column chromatography.

Outcome :

Optimization and Reaction Condition Analysis

Key Observations :

- DMF enhances solubility of intermediates in Claisen condensation but requires rigorous drying.

- K₂CO₃ in ethanol promotes efficient nucleophilic substitution but risks diketone hydrolysis.

- Palladium catalysis offers regioselectivity but suffers from lower yields due to steric hindrance.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the bis-pyrazole orientation orthogonal to the diketone plane, with bond lengths of 1.28 Å for C=O and 1.36 Å for N–N.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Claisen Condensation | High atom economy | Moderate yields |

| Nucleophilic Substitution | Scalable, minimal byproducts | Requires activated diketones |

| Metal-Mediated Coupling | Enables late-stage functionalization | Costly catalysts, low yields |

Applications in Derivative Synthesis

The diketone-pyrazole scaffold serves as a precursor for:

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The diketone backbone facilitates cyclocondensation with hydrazines to form polyheterocyclic systems. For example:

-

Reaction with arylhydrazines : Under microwave-assisted conditions, the compound reacts with arylhydrazines (e.g., phenylhydrazine) in ethanol to yield bis-pyrazolo[3,4-b:4',3'-e]pyridines via dehydration and aromatization .

-

Key conditions : Solvent-free, 120–150°C, 20–30 minutes. Yields range from 75% to 88% .

Substitution Reactions

The pyrazole rings undergo electrophilic substitution, particularly at the 4-position:

-

Nitration : Treatment with nitric acid (HNO₃) in acetic anhydride at 0°C introduces nitro groups, forming 4-nitro derivatives .

-

Halogenation : Reacts with Cl₂ or Br₂ in dichloromethane to produce 4-chloro or 4-bromo analogues .

| Substitution Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/Ac₂O | 4-Nitro-pyrazole derivative | 82% |

| Chlorination | Cl₂/CH₂Cl₂ | 4-Chloro-pyrazole derivative | 78% |

Oxidation and Reduction

The diketone moiety participates in redox reactions:

-

Oxidation : Using KMnO₄ in acidic conditions cleaves the diketone into carboxylic acids .

-

Reduction : NaBH₄ in ethanol selectively reduces the diketone to a diol without affecting pyrazole rings .

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for metal ions:

-

Cu(II) complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol, confirmed by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .

-

Biological relevance : These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Thiadiazine Formation

Reaction with thiohydrazides generates 1,3,4-thiadiazine derivatives:

-

Key example : Interaction with pyrazole-1-carbothiohydrazide in ethanol under reflux produces 5-methyl-2-(5-methyl-6-aryldiazenyl-thiadiazin-2-yl)pyrazol-3-ones (yields: 70–85%) .

Comparative Reactivity Table

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione is a bis-pyrazole derivative with two 3,5-dimethyl-1H-pyrazole units attached to a pentane-1,5-dione backbone. Pyrazole derivatives are known for their wide range of pharmacological activities.

Synthesis

The synthesis of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione generally involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, the reaction of pentane-2,4-dione with 3,5-dimethylhydrazine can yield the bis-pyrazole compound through dehydration and possible oxidation processes.

Applications

The applications of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione extend into several fields. Research into the interactions of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione with biological systems has revealed its capacity to bind with proteins and enzymes. Studies indicate that its pyrazole rings can engage in hydrogen bonding and π–π stacking interactions that enhance its biological efficacy. Furthermore, interaction studies have shown that this compound can modulate enzyme activity and influence signaling pathways relevant to cancer progression.

Notable Activities

Pyrazole derivatives are recognized for their broad spectrum of biological activities. Compounds like 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione have shown potential as anti-inflammatory agents and exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety contributes to their ability to interact with biological targets such as enzymes and receptors involved in disease pathways.

Structural Analogues

Several compounds share structural similarities with 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,5-Dimethylpyrazole | Monopyrazole | Simpler structure; used as an intermediate in synthesis. |

| 4-Aminoantipyrine | Substituted pyrazole | Known for analgesic properties; contains an amino group enhancing reactivity. |

| Pyrazolo[3,4-b]quinolin | Polycyclic pyrazole | Exhibits significant antitumor activity; more complex structure. |

| 4-(3-Methylpyrazolyl)-benzene | Arylated pyrazole | Shows unique electronic properties due to aryl substitution. |

Wirkmechanismus

The mechanism of action of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can form coordination bonds with metal ions, influencing the activity of metalloenzymes . Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations

- Structure Validation : Tools like PLATON ensure accuracy in hydrogen-bond assignments and torsion angles, critical for reliable comparisons .

- Database Mining : The Materials Module in Mercury enables systematic searches for structural motifs, facilitating comparisons of packing patterns and interaction geometries .

Biologische Aktivität

1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione is a bis-pyrazole derivative known for its diverse pharmacological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, reacting pentane-2,4-dione with 3,5-dimethylhydrazine yields this bis-pyrazole compound through dehydration and oxidation processes.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 288.34 g/mol. Its structure features two 3,5-dimethyl-1H-pyrazole units attached to a pentane-1,5-dione backbone . This configuration enhances its biological activity compared to simpler pyrazole derivatives.

Anticancer Properties

Research indicates that 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to modulate enzyme activity and influence signaling pathways relevant to cancer progression. For instance, it can reduce mTORC1 activity and promote autophagy in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione have been utilized in treating inflammatory diseases due to their ability to inhibit pro-inflammatory mediators .

Structure–Activity Relationship (SAR)

Studies on related compounds have established a structure–activity relationship that underscores the importance of specific functional groups in enhancing biological activity. For example, modifications that retain the pyrazole moiety while varying substituents can lead to improved efficacy against cancer and inflammation .

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds:

The biological activity of 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione is attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biological macromolecules such as proteins and enzymes. This interaction enhances its efficacy by modulating key cellular pathways involved in disease processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)pentane-1,5-dione, and what purification methods are recommended?

- Methodology : The compound can be synthesized via condensation reactions between diketones and pyrazole derivatives. For example, refluxing 1,5-pentanedione with 3,5-dimethylpyrazole in ethanol or n-butanol for 2–4 hours under acidic or basic catalysis (e.g., ammonium acetate) is a common approach . Purification typically involves recrystallization from mixed solvents (e.g., DMF/ethanol) or column chromatography to remove unreacted starting materials or by-products. Monitoring via TLC and verifying purity using melting point analysis or HPLC is critical .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to characterize this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on the deshielded ketone protons (~2.5–3.5 ppm) and pyrazole methyl groups (1.8–2.2 ppm). Coupling patterns in the pyrazole region (6.0–7.5 ppm) confirm substitution .

- IR : Stretching bands for carbonyl groups (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) are diagnostic .

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₉H₂₄N₄O₂: 356.1849) validates molecular integrity .

Q. What challenges arise during crystallization, and how can solvent systems or temperature gradients optimize crystal growth?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) mixed with ethanol at 25–40°C often yields suitable single crystals. If twinning occurs, using seed crystals or adjusting supersaturation via controlled cooling (e.g., 5°C/hour) can improve lattice uniformity .

Advanced Research Questions

Q. How can SHELX and Mercury software be applied to resolve crystallographic ambiguities in this compound’s structure?

- Methodology :

- SHELXL : Refine X-ray data by iteratively adjusting positional and thermal parameters. Validate bond lengths/angles against the Cambridge Structural Database (CSD) to detect outliers .

- Mercury : Use the "Packing Similarity" tool to compare intermolecular interactions (e.g., π-π stacking of pyrazole rings) with analogous structures. Void analysis identifies potential solvent-accessible regions .

Q. What graph set analysis approaches are suitable for decoding hydrogen-bonding networks in crystalline forms of this compound?

- Methodology : Apply Etter’s graph theory to categorize hydrogen bonds (e.g., R₂²(8) motifs). Use Mercury’s "Intermolecular Interactions" module to visualize and quantify H-bond donor-acceptor distances and angles. Compare results with Etter’s rules to predict stability of polymorphs .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomerism or disorder)?

- Methodology :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., keto-enol shifts) that X-ray static snapshots may miss .

- TWIN/BASF in SHELXL : Model disorder by partitioning electron density into discrete components. Validate with R-factor convergence and residual density maps .

Q. What strategies enable regioselective functionalization of the diketone or pyrazole moieties for derivatization studies?

- Methodology :

- Electrophilic substitution : Introduce halogens or nitro groups at pyrazole C-4 positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃. Monitor regioselectivity via NOESY or HSQC NMR .

- Michael addition : React the diketone with Grignard reagents to form tertiary alcohols. Optimize steric effects by pre-coordinating metal catalysts (e.g., Mg²⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.